![molecular formula C19H27N3O2 B5779161 1-[(2,4-dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
1-[(2,4-dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common method is the reaction of 2,4-dimethoxybenzyl chloride with 1-methylpyrrole in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
- 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
- 1-[(2,4-Dimethoxyphenyl)ethyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethoxyphenyl and methylpyrrol groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-20-8-4-5-17(20)15-22-11-9-21(10-12-22)14-16-6-7-18(23-2)13-19(16)24-3/h4-8,13H,9-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVYQFSZKQTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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